2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
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Overview
Description
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group at position 7 and a methyl group at position 2 The acetic acid moiety is attached to the 5-position of the pyrazolo[1,5-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then hydrolyzed under acidic conditions to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
- Methyl 2-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl}acetate
- 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-8-11-6(4-9(14)15)3-7(10)13(8)12-5/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
XOHBHCHYKSKRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)CC(=O)O |
Origin of Product |
United States |
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